2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a nitrile oxide cycloaddition reaction.
Coupling Reactions: The final compound can be obtained by coupling the chromene core with the isoxazole derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the chromene core.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the chromene or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.
Isoxazole derivatives: Compounds with the isoxazole ring but different functional groups.
Uniqueness
The uniqueness of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate lies in its specific combination of the chromene and isoxazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-15(23-18-10)17-14(19)9-22-16(20)12-7-11-4-2-3-5-13(11)21-8-12/h2-7H,8-9H2,1H3,(H,17,19) |
InChI Key |
DPPWYPUSEUKTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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